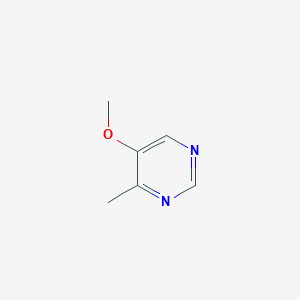

5-Methoxy-4-methylpyrimidine

説明

5-Methoxy-4-methylpyrimidine is a chemical compound with the molecular formula C6H8N2O . It is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of a compound like 5-Methoxy-4-methylpyrimidine can be analyzed using techniques such as X-ray diffraction, DFT and HF modeling . These techniques provide insights into the geometric parameters and the crystalline structure of the compound .Chemical Reactions Analysis

While specific chemical reactions involving 5-Methoxy-4-methylpyrimidine are not available, a variety of electroanalytical tools can be utilized to investigate redox-active intermediates in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 5-Methoxy-4-methylpyrimidine can be analyzed using various techniques . These properties include molecular weight, solubility, and reactivity, among others .科学的研究の応用

1. Epigenetics and DNA Demethylation

Scientific Field:

Epigenetics

5-Methoxy-4-methylpyrimidine

(5-MeO-4-MePy) is a modified base found in nucleic acids. It functions as an epigenetic marker and plays a role in DNA demethylation. In eukaryotes, DNA methylation patterns are crucial for gene regulation and cellular differentiation. The presence of 5-MeO-4-MePy on nucleic acid polymers contributes to the epigenetic landscape by influencing gene expression.

Experimental Procedures:

Researchers study the enzymatic activity of 5-MeO-4-MePy dioxygenases (5mYOXs), which are iron (II)/2-oxoglutarate-dependent enzymes. These enzymes catalyze the oxidation of 5-methylpyrimidine bases on nucleic acids, converting them to 5-hydroxylpyrimidine (5hmY). The specific methods involve biochemical characterization of 5mYOXs from various organisms, including bacteria and eukaryotes. Techniques such as protein purification, enzyme kinetics, and structural analysis are employed to understand substrate specificity and enzymatic function.

Results:

Studies reveal that 5mYOXs are involved in iterative oxidation of 5-methylcytosine and thymine bases, leading to the formation of 5hmY. The structural domains responsible for discrete enzymatic functions are being investigated. Additionally, 5mYOXs are potential tools for next-generation sequencing applications, allowing precise mapping of 5-methylcytosine and hypermodified derivatives at single-base resolution across entire genomes .

2. Medicinal Chemistry and Drug Development

Scientific Field:

Medicinal Chemistry

Summary:

Pyrimidine derivatives, including 5-MeO-4-MePy, have attracted attention in drug discovery. Researchers explore their potential as therapeutic agents due to their structural similarity to pyridine and other heterocyclic compounds. Medicinal applications of pyrimidines include antiviral, anticancer, and anti-inflammatory properties.

Experimental Procedures:

Synthetic chemistry methods are employed to prepare 5-MeO-4-MePy and its derivatives. Researchers investigate their pharmacological activities, such as anti-inflammatory effects. Spectroscopic techniques (e.g., UV-Vis, NMR) are used to characterize the synthesized compounds.

Results:

While specific outcomes depend on the compound’s structure, pyrimidines, including 5-MeO-4-MePy, hold promise as potential drug candidates. Further studies are needed to explore their efficacy and safety profiles .

3. Textile Industry Applications

Scientific Field:

Materials Science

Summary:

Azo dyes play a crucial role in the textile industry for coloring fabrics. Researchers have synthesized novel pyrimidine azo dyes, including those derived from 5-MeO-4-MePy, to enhance color stability and fastness.

Experimental Procedures:

Diazo coupling reactions are used to prepare pyrimidine azo dyes. Researchers optimize reaction conditions and assess dye properties, such as solubility, lightfastness, and washability.

Results:

The synthesized pyrimidine azo dyes exhibit suitable properties for textile applications. Their use can enhance fabric coloration and durability, contributing to the vibrant and long-lasting colors in textiles .

Safety And Hazards

The safety and hazards associated with a compound like 5-Methoxy-4-methylpyrimidine would depend on its specific properties and uses . It’s important to refer to the relevant safety data sheets for detailed information .

Relevant Papers Several papers were found that may be relevant to 5-Methoxy-4-methylpyrimidine. These include a paper on the synthesis of a related compound , a paper on the pharmacological evaluation of novel triazole-pyrimidine hybrids , and a paper on the crystal structure of a related compound . These papers could provide further insights into the properties and potential applications of 5-Methoxy-4-methylpyrimidine.

特性

IUPAC Name |

5-methoxy-4-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCLRYUFPQUEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=NC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-4-methylpyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)

![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)